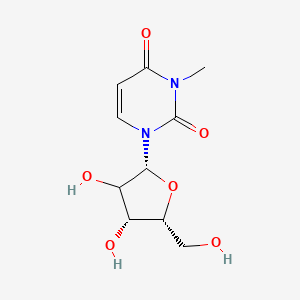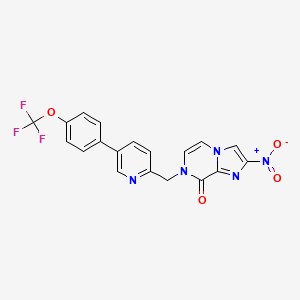
Anti-infective agent 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-infective agent 4 is a compound known for its broad-spectrum antimicrobial properties. It is used to combat various bacterial, viral, fungal, and parasitic infections. The compound has gained significant attention in the field of medicinal chemistry due to its effectiveness against drug-resistant pathogens.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-infective agent 4 typically involves the formation of heterocyclic scaffolds containing nitrogen and oxygen atoms. One common synthetic route includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Anti-infective agent 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different antimicrobial activities.
Applications De Recherche Scientifique
Anti-infective agent 4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with enhanced antimicrobial properties.
Biology: Employed in studies to understand the mechanisms of microbial resistance and to develop new strategies to overcome it.
Medicine: Investigated for its potential use in treating infections caused by drug-resistant bacteria, viruses, and fungi.
Industry: Utilized in the development of antimicrobial coatings and materials to prevent the spread of infections in healthcare settings
Mécanisme D'action
The mechanism of action of anti-infective agent 4 involves the inhibition of key enzymes and pathways essential for microbial survival. The compound targets bacterial cell wall synthesis, protein synthesis, and nucleic acid synthesis. By binding to specific enzymes, it disrupts the normal functioning of microbial cells, leading to their death .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazoles: Known for their broad-spectrum antimicrobial activities, including antibacterial, antiviral, and antifungal properties.
Cephalosporins: A class of antibiotics with a similar mechanism of action, targeting bacterial cell wall synthesis.
Aminoglycosides: Antibiotics that inhibit protein synthesis in bacteria.
Uniqueness: Anti-infective agent 4 stands out due to its effectiveness against a wide range of drug-resistant pathogens and its ability to undergo various chemical modifications to enhance its antimicrobial properties. Its versatility in different scientific applications makes it a valuable compound in the fight against infectious diseases.
Propriétés
Formule moléculaire |
C19H12F3N5O4 |
|---|---|
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
2-nitro-7-[[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C19H12F3N5O4/c20-19(21,22)31-15-5-2-12(3-6-15)13-1-4-14(23-9-13)10-26-8-7-25-11-16(27(29)30)24-17(25)18(26)28/h1-9,11H,10H2 |
Clé InChI |
YGQBEUJUYKJJEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(C=C2)CN3C=CN4C=C(N=C4C3=O)[N+](=O)[O-])OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



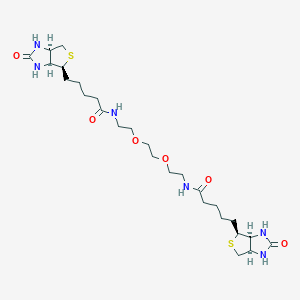
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)

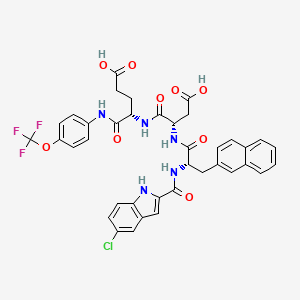


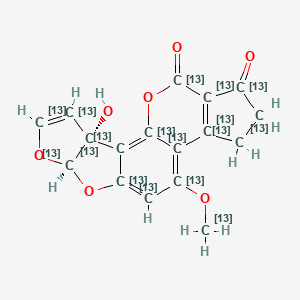

![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)


